3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one
Description
3-(3-(4-(tert-Butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a benzo[d]oxazol-2(3H)-one core linked to a 4-(tert-butyl)phenoxypropyl chain. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the tert-butyl group, which may improve blood-brain barrier permeability.
Properties
IUPAC Name |
3-[3-(4-tert-butylphenoxy)propyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)15-9-11-16(12-10-15)23-14-6-13-21-17-7-4-5-8-18(17)24-19(21)22/h4-5,7-12H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGSGHLOZXGRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the tert-Butylphenoxypropyl Group: The tert-butylphenoxypropyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzo[d]oxazole intermediate with a tert-butylphenoxypropyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | Core Structure | Substituent Chain | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[d]oxazol-2(3H)-one | 3-(4-(tert-butyl)phenoxy)propyl | tert-Butyl, ether linkage |
| AG-0029 (7-(4-(3-(4-(morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one) | Benzo[d]oxazol-2(3H)-one | Piperazine-morpholinomethylphenoxypropyl | Morpholine, piperazine |
| SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) | Benzo[d]oxazol-2(3H)-one | Piperazine-4-fluorophenylbutyl | Fluorophenyl, acetyl |
| 5i (3-(3-(4-(4-(2-oxobenzo[d]oxazol-3-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one) | Benzo[d]oxazol-2(3H)-one | Piperazine-butyl-benzoxazolone | Dual benzoxazolone cores |
Key Observations :
- Piperazine-containing analogs (e.g., AG-0029, SN79) exhibit broader receptor interactions (e.g., dopamine D2/D3, sigma receptors) due to their flexible linkers and heterocyclic moieties .
Receptor Binding Profiles
- AG-0029 : Dual-action agonist/antagonist with D2/D3 dopamine receptor occupancy (measured via [¹¹C]raclopride PET) and histamine H3 receptor antagonism (requires >1 mg/kg for PET detection) .
- SN79 : High affinity for sigma receptors , particularly sigma-2, implicated in calcium signaling and tumor biology .
- Sigma Receptor Ligands (e.g., BD1063, CM156): Structural analogs with piperazine/cyclohexyl groups show species-specific binding differences (e.g., human vs. rodent sigma-2 receptors) .
Functional Effects
- Antimicrobial Activity : Tert-butyl carbamate derivatives () exhibit antimicrobial effects, though this is less relevant to the target compound’s CNS focus .
Pharmacokinetic Considerations
- Lipophilicity : The tert-butyl group in the target compound may prolong half-life compared to AG-0029’s morpholine (logP ~3.5 vs. ~2.8 predicted).
- Metabolism : Piperazine-containing analogs (e.g., AG-0029) are prone to N-dealkylation, whereas the tert-butyl group may resist metabolic degradation .
Biological Activity
3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound characterized by its unique structure combining a benzo[d]oxazole ring with a tert-butylphenoxypropyl group. This compound has garnered attention due to its potential biological activities, including enzyme inhibition, anticancer properties, and interactions with various molecular targets.
Chemical Structure and Properties
- IUPAC Name : 3-[3-(4-tert-butylphenoxy)propyl]-1,3-benzoxazol-2-one
- Molecular Formula : C20H23NO3
- Molecular Weight : 325.40 g/mol
- CAS Number : 609335-38-8
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The benzo[d]oxazole moiety is known for its role in modulating biological pathways, while the tert-butylphenoxypropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular functions.
- Protein-Ligand Interactions : It can bind to various receptors or proteins, affecting their activity and leading to downstream biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d]oxazole have shown promising results in targeting cancer cell lysosomes, promoting apoptosis in various cancer cell lines .
Enzyme Inhibition Studies
Research indicates that compounds within this class can act as inhibitors for several enzymes. For example:
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have demonstrated inhibitory effects on DHFR, a key enzyme in nucleotide synthesis .
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Di-tert-butylphenol | Structure | Antioxidant properties |
| 3-Formylphenylboronic Acid | Structure | Enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
